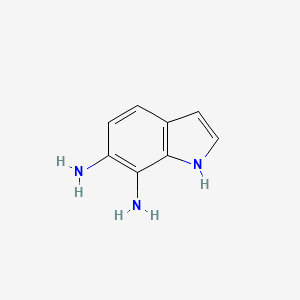

1H-Indole-6,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

313063-53-5 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1H-indole-6,7-diamine |

InChI |

InChI=1S/C8H9N3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H,9-10H2 |

InChI Key |

SACSJYCRGRHKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 1h Indole 6,7 Diamine Systems

Electronic Effects of Vicinal Diamine Substitution on Indole (B1671886) Reactivity

The indole nucleus is an electron-rich heterocyclic system. The reactivity of the indole core is significantly impacted by the delocalization of the N1H lone pair across the bicyclic structure. mdpi.com The addition of two amino groups at the C6 and C7 positions of the benzene (B151609) ring further enhances this electron-rich nature. Amino groups are powerful activating substituents that donate electron density to the aromatic ring through resonance (mesomeric effect).

In the 1H-Indole-6,7-diamine system, the key electronic effects are:

Lowered Oxidation Potential: The electron-donating nature of the diamine groups makes the molecule easier to oxidize compared to unsubstituted indole.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety of the Indole-Diamine System

Electrophilic aromatic substitution (SEAr) on the indole ring typically occurs at the C3 position, which is vastly more reactive than any other position. youtube.compearson.com However, when considering substitution on the benzene portion of this compound, the directing effects of the two amino groups become dominant.

Amine groups are potent ortho- and para-directing activators. wikipedia.org In this molecule, the positions ortho and para to each amine group must be considered:

Position 6-NH₂ directs to: C5 (ortho) and C7 (ortho, already substituted).

Position 7-NH₂ directs to: C6 (ortho, already substituted) and C5 (para to the C6-NH₂ but meta to the C7-NH₂).

Considering these effects in unison:

The C5 position is strongly activated, as it is ortho to the 6-amino group and para to the nitrogen of the pyrrole (B145914) ring (though the influence from the benzene ring substituents is generally stronger for directing substitution on that ring).

The C4 position is para to the 7-amino group.

Therefore, electrophilic attack on the benzene ring of this compound is predicted to occur preferentially at the C5 and C4 positions, provided the highly reactive C3 position on the pyrrole ring is blocked or the reaction conditions are carefully controlled to favor benzene ring substitution. youtube.com In strongly acidic conditions that protonate the C3 position, electrophilic attack is often diverted to the benzene ring, typically at C5. youtube.com

Reactivity of the Diamine Moieties: Condensation and Derivatization Reactions

The vicinal diamine group is a versatile functional handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Formation of Schiff Bases and Related Imines

The primary amine groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). acs.orgnih.gov This reaction typically involves refluxing the diamine with the carbonyl compound, often in a solvent like ethanol, and can be catalyzed by acid. uodiyala.edu.iqumn.edu

Given the two amine groups, the reaction can proceed in a stepwise manner, potentially forming mono- or di-imine products depending on the stoichiometry of the reactants. With a 1:1 molar ratio of diamine to a mono-aldehyde, a mixture of the mono-imine and di-imine might be expected, whereas a 1:2 ratio would favor the di-imine product. The reaction with dicarbonyl compounds can lead to the formation of macrocyclic structures.

| Carbonyl Reactant | Expected Product Structure | Product Class |

|---|---|---|

| Benzaldehyde (2 equiv.) | Di-imine from condensation at both NH₂ groups | Di-Schiff Base |

| Acetone (excess) | Di-imine from condensation at both NH₂ groups | Di-Schiff Base (Ketimine) |

| Salicylaldehyde (B1680747) (2 equiv.) | Di-imine with ortho-hydroxyl groups | Salen-type Ligand Precursor |

| Glyoxal (1 equiv.) | Fused dihydropyrazine (B8608421) ring | Heterocycle |

Cyclization Reactions to Form Fused Heterocyclic Systems

The adjacent positioning of the two amino groups in this compound makes it an ideal precursor for synthesizing novel heterocyclic systems fused to the indole core. This reactivity is analogous to that of o-phenylenediamine. These cyclization reactions are a powerful tool for creating complex, polycyclic molecules. semanticscholar.orgmetu.edu.trresearchgate.net

Examples of reagents that can undergo cyclization with vicinal diamines include:

α-Dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione): These react to form quinoxaline-type fused rings.

Carboxylic acids (and their derivatives): Reaction with a carboxylic acid (often under dehydrating conditions) or an acyl chloride yields a 2-substituted benzimidazole-type fused ring.

Phosgene or its equivalents (e.g., carbonyldiimidazole): These reagents lead to the formation of a fused cyclic urea (B33335) (benzimidazolone-type).

Carbon disulfide: This reacts to form a fused cyclic thiourea (B124793) (benzimidazolethione-type).

These reactions significantly expand the chemical diversity accessible from the this compound scaffold.

Transition Metal-Mediated Transformations and Catalytic Cycles

The this compound molecule is not only a reactive organic building block but also an excellent ligand for coordinating with transition metal centers.

Coordination Chemistry with Metal Centers

The two adjacent nitrogen atoms of the diamine moiety can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. libretexts.orglibretexts.org This chelation effect enhances the stability of the resulting metal complexes compared to coordination with monodentate amine ligands. The coordination behavior of indole derivatives with transition metals is an active area of research. nih.govdntb.gov.ua

The this compound ligand can coordinate with a variety of transition metals, including but not limited to:

Platinum (Pt)

Palladium (Pd)

Ruthenium (Ru)

Copper (Cu)

Nickel (Ni)

Cobalt (Co)

Zinc (Zn) nih.gov

Asymmetric Hydrogenation of Indole Precursors to Chiral Indolines

The asymmetric hydrogenation of indoles and their derivatives represents one of the most direct and atom-economical methods for the synthesis of enantiomerically enriched indolines. dicp.ac.cn Chiral indolines are significant structural motifs found in a wide array of bioactive compounds, including pharmaceuticals and natural alkaloids. bohrium.comchinesechemsoc.org However, the inherent aromatic stability of the indole ring and potential catalyst poisoning by the nitrogen-containing substrate or product present considerable challenges to this transformation. dicp.ac.cn Over the years, significant progress has been made through the development of various catalytic systems, including those based on precious metals like rhodium, ruthenium, iridium, and palladium, as well as metal-free organocatalytic approaches. dicp.ac.cnbohrium.comorganic-chemistry.org

A key strategy in the asymmetric hydrogenation of indoles involves the disruption of the aromatic system, often by protonation at the C-3 position under acidic conditions to generate an iminium ion intermediate, which is more susceptible to hydrogenation. nih.gov This approach has been successfully applied in both homogeneous and heterogeneous catalysis. nih.gov

Palladium-Catalyzed Systems

Palladium catalysts have proven effective for the highly enantioselective hydrogenation of unprotected indoles. dicp.ac.cn Researchers have developed a one-pot process that combines intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation to produce chiral indolines with excellent enantioselectivity (up to 96% ee). dicp.ac.cnrsc.org A critical component of this system is the presence of a strong Brønsted acid, which plays a vital role in both the in-situ formation of the indole precursor and the subsequent asymmetric hydrogenation step. dicp.ac.cnrsc.org This methodology is scalable and maintains high reactivity and enantioselectivity, demonstrating its practical utility. dicp.ac.cn Furthermore, a palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates has been achieved through an acid-assisted dynamic kinetic resolution (DKR) process, yielding chiral indolines with exocyclic stereocenters in excellent yields and stereoselectivities. nih.gov

Ruthenium-Catalyzed Systems

Ruthenium complexes have been extensively explored for the asymmetric hydrogenation of indoles. Cationic ruthenium complexes featuring chiral monosulfonylated diamines have been successfully employed for the highly enantioselective hydrogenation of unprotected 1H-indoles and 3H-indoles at ambient temperature and pressure. bohrium.com This system demonstrates broad substrate scope, including 2-alkyl- and 2,3-disubstituted indoles, affording excellent enantio- and diastereoselectivities (up to >99% ee, >20:1 d.r.). bohrium.com An isotope-labeling experiment suggested that the reaction proceeds via the generation of an iminium salt. bohrium.com

More recently, a dual-function ruthenium N-heterocyclic carbene (Ru-NHC) complex, Ru((R,R)-SINpEt)₂, has been developed for the highly enantioselective and complete hydrogenation of protected indoles to chiral octahydroindoles. acs.orgnih.gov This catalyst can act as a homogeneous catalyst for the initial enantioselective reduction of the heterocyclic ring and then transform into a heterogeneous catalyst to hydrogenate the more challenging benzene ring in a one-pot process. nih.gov Additionally, ruthenium catalysts paired with trans-chelating chiral bisphosphine ligands, such as PhTRAP, have been effective in the asymmetric hydrogenation of N-Boc-indoles, achieving high enantiomeric excesses. acs.orgresearchgate.net

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Indoles

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| Unprotected 1H- and 3H-Indoles | Cationic Ru-diamine complexes | Ambient temperature and pressure | High | up to >99% | up to >20:1 | bohrium.com |

| N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ | Dual homogeneous/heterogeneous | High | High | High | nih.gov |

| N-Boc 2-substituted indoles | Ru-PhTRAP | - | Excellent | - | - | researchgate.net |

Rhodium-Catalyzed Systems

The first highly effective asymmetric hydrogenation of N-protected indoles was developed using a rhodium complex. dicp.ac.cn Rhodium catalysts, particularly those generated in situ from precursors like [Rh(nbd)₂]SbF₆ and chiral bisphosphine ligands such as PhTRAP, have shown high efficacy. researchgate.net These systems, which often require a base like cesium carbonate for optimal performance, can convert various 2-substituted N-acetylindoles into the corresponding chiral indolines with up to 95% ee. researchgate.net Similarly, 3-substituted N-tosylindoles can be hydrogenated to yield indolines with a stereocenter at the 3-position with up to 98% ee. researchgate.net

Iridium-Catalyzed Systems

Iridium-based catalytic systems have emerged as powerful tools for the asymmetric hydrogenation of particularly challenging unprotected indoles, such as those with aryl substituents. chinesechemsoc.orgchinesechemsoc.org An Ir/bisphosphine-thiourea ligand (ZhaoPhos) system has been developed that demonstrates high reactivity and excellent stereoselective control for a broad range of 2-aryl, 2-alkyl, and 2,3-disubstituted unprotected indoles. chinesechemsoc.org This methodology provides access to a variety of chiral indoline (B122111) derivatives in good to high yields (75–99%) and with excellent stereoselectivities (>20:1 dr, 86–99% ee). chinesechemsoc.org The success of this system is attributed to an anion-binding activation strategy, where the catalyst and the unprotected indole form an in situ-generated iminium ion with the aid of a Brønsted acid. chinesechemsoc.orgchinesechemsoc.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles

| Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 2-Aryl, 2-Alkyl, 2,3-Disubstituted | Ir/ZhaoPhos | 75-99% | 86-99% | >20:1 | chinesechemsoc.org |

Metal-Free Brønsted Acid Catalysis

In addition to transition metal-based systems, a metal-free approach utilizing chiral Brønsted acids has been developed for the enantioselective reduction of 3H-indoles. organic-chemistry.org This method employs a Hantzsch dihydropyridine (B1217469) as the hydrogen source in a transfer hydrogenation reaction. organic-chemistry.org The reaction proceeds under mild conditions and provides an efficient route to various optically active indolines with high enantioselectivities (up to 97% ee). organic-chemistry.org This organocatalytic strategy avoids the use of transition metals and high-pressure hydrogen gas, offering a valuable alternative for asymmetric indoline synthesis. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 1h Indole 6,7 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures by probing the magnetic properties of atomic nuclei. For 1H-Indole-6,7-diamine, both ¹H and ¹³C NMR would provide definitive information on its chemical structure.

¹H NMR Analysis: The ¹H NMR spectrum of the parent 1H-Indole in a solvent like DMSO-d₆ shows distinct signals for each of its seven protons. researchgate.net The introduction of two electron-donating amino (-NH₂) groups at the C6 and C7 positions of the benzene (B151609) portion of the indole (B1671886) ring is expected to cause a significant upfield shift (to lower ppm values) for the adjacent aromatic protons (H4 and H5) due to increased electron density. The protons of the amino groups themselves would appear as broad singlets, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Analysis: In the ¹³C NMR spectrum of 1H-Indole, eight distinct signals are observed corresponding to its eight carbon atoms. clockss.org The amino groups in this compound are powerful activating groups, and their electron-donating effect will most significantly shield the carbons to which they are attached (C6 and C7) and other carbons in the benzene ring (C3a, C5), causing their signals to shift upfield. Conversely, the carbons C4 and C7a may experience a slight downfield shift.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Compare the known experimental data for 1H-Indole with the predicted values for this compound.

| Proton | 1H-Indole (Experimental, ppm) researchgate.net | This compound (Predicted, ppm) | Multiplicity (Predicted) |

| H1 (NH) | ~11.08 | ~10.5 | Broad Singlet |

| H2 | ~7.39 | ~7.2 | Triplet |

| H3 | ~6.42 | ~6.3 | Triplet |

| H4 | ~7.56 | ~6.8 | Doublet |

| H5 | ~6.98 | ~6.5 | Triplet |

| 6-NH₂ | N/A | ~4.5-5.5 | Broad Singlet |

| 7-NH₂ | N/A | ~4.5-5.5 | Broad Singlet |

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Compare the known experimental data for 1H-Indole with the predicted values for this compound.

| Carbon | 1H-Indole (Experimental, ppm) researchgate.net | This compound (Predicted, ppm) |

| C2 | 124.1 | 123.5 |

| C3 | 102.1 | 101.8 |

| C3a | 128.1 | 125.0 |

| C4 | 120.8 | 115.0 |

| C5 | 121.8 | 118.0 |

| C6 | 119.0 | 140.0 |

| C7 | 111.4 | 135.0 |

| C7a | 135.7 | 133.0 |

Mass Spectrometry (MS): Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Exact Mass Determination: The molecular formula for this compound is C₈H₉N₃. Its calculated monoisotopic mass is 147.0796 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 147.0875. nih.gov

Fragmentation Pathways: The fragmentation of indole derivatives under electron impact (EI) ionization is well-studied. scirp.org The parent 1H-Indole shows a strong molecular ion peak (m/z 117) due to the stability of the aromatic system. nist.gov A characteristic fragmentation is the loss of HCN, leading to an ion at m/z 90.

For this compound (M⁺ at m/z 147), the fragmentation would likely proceed through several key pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to an ion at m/z 130.

Loss of HCN: Similar to indole, loss of hydrogen cyanide could occur, resulting in a fragment ion.

Ring Contractions/Rearrangements: Complex rearrangements following initial fragmentation are also possible, characteristic of many nitrogen-containing heterocyclic compounds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₈H₁₀N₃]⁺ | 148.0875 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | [C₈H₉N₃]⁺˙ | 147.0796 | Molecular Ion (EI) |

| [M-NH₃]⁺˙ | [C₈H₆N₂]⁺˙ | 130.0531 | Loss of ammonia from an amino group |

| [M-HCN]⁺˙ | [C₇H₈N₂]⁺˙ | 120.0687 | Loss of hydrogen cyanide from the pyrrole (B145914) ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indole is characterized by a sharp N-H stretching vibration around 3400 cm⁻¹. mdpi.com For this compound, the most telling feature would be the appearance of characteristic N-H stretching bands for the primary amino groups. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. Additionally, a strong N-H scissoring (bending) vibration would be expected around 1600 cm⁻¹. Other bands would include C-H aromatic stretching just above 3000 cm⁻¹ and C=C aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Raman spectrum of indole shows dominant peaks corresponding to ring breathing modes. montclair.edu For this compound, strong signals corresponding to the indole ring vibrations would be expected. The symmetric N-H stretching of the amino groups, while present, is often weaker in Raman than in IR. The aromatic C-H and C=C stretching bands would also be prominent.

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indole) | IR, Raman | ~3400 | Pyrrole N-H stretch |

| N-H Asymmetric Stretch | IR | ~3450 | -NH₂ group |

| N-H Symmetric Stretch | IR | ~3350 | -NH₂ group |

| C-H Aromatic Stretch | IR, Raman | 3000-3100 | Aromatic C-H bonds |

| N-H Scissoring (Bend) | IR | 1590-1650 | -NH₂ group |

| C=C Aromatic Stretch | IR, Raman | 1450-1600 | Benzene and pyrrole ring stretches |

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the technique would reveal critical structural details.

If a suitable single crystal were grown, X-ray diffraction analysis would provide:

Molecular Conformation: It would confirm the planarity of the bicyclic indole core.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and other indole derivatives. mdpi.comresearchgate.net

Intermolecular Interactions: The crystal packing would be heavily influenced by hydrogen bonding. The indole N-H group and the two primary amino groups provide multiple hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, significantly influencing the compound's melting point and solubility. The analysis would detail these hydrogen bond geometries (donor-acceptor distances and angles). researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The most common of these techniques is Circular Dichroism (CD) spectroscopy.

This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, this technique would be indispensable for the analysis of its chiral derivatives. If a chiral center were introduced, for example, by attaching a chiral substituent to one of the amino groups or the indole nitrogen, the resulting molecule would exist as a pair of enantiomers.

CD spectroscopy would then be used for:

Enantiomeric Purity Assessment: The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. This provides a powerful tool for quality control in asymmetric synthesis. nih.gov

Absolute Configuration Determination: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined.

Conformational Analysis: CD spectroscopy is also sensitive to the secondary structure and folding of molecules, providing insights into the solution-state conformation of flexible chiral derivatives.

Computational and Theoretical Chemistry Studies on 1h Indole 6,7 Diamine Architectures

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic properties of 1H-Indole-6,7-diamine. The introduction of two amino groups onto the indole (B1671886) scaffold significantly influences its electronic structure. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) to provide a balance between accuracy and computational cost.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. For indole, the HOMO is typically localized on the pyrrole (B145914) ring, making it susceptible to electrophilic attack. The amino groups at positions 6 and 7 are strong electron-donating groups, which are expected to raise the energy of the HOMO, making the molecule more electron-rich and thus more reactive towards electrophiles. Conversely, the LUMO energy might be less affected or slightly lowered. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Computational studies on substituted indoles have shown that electron-donating groups increase the HOMO energy and decrease the HOMO-LUMO gap, thereby enhancing the molecule's reactivity. For instance, DFT calculations on indole and its derivatives have provided valuable data on their electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.67 | -0.35 | 5.32 |

| 4-Aminoindole | -5.33 | -0.12 | 5.21 |

| 5-Aminoindole | -5.28 | -0.15 | 5.13 |

| 6-Aminoindole | -5.31 | -0.14 | 5.17 |

This is an interactive data table. The values are representative and compiled from computational studies on indole and amino-substituted indoles.

Based on these trends, it is anticipated that this compound would exhibit a HOMO energy higher than that of mono-aminoindoles and a correspondingly smaller HOMO-LUMO gap, indicating a highly reactive system.

Reaction Mechanism Elucidation: Transition State Analysis and Reaction Pathway Predictions

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the prediction of reaction pathways. For indole derivatives, electrophilic substitution is a characteristic reaction, and theoretical studies can elucidate the regioselectivity and the energy barriers associated with these transformations.

The electron-rich nature of the indole ring, further enhanced by the two amino groups in this compound, predisposes it to attack by electrophiles. The most nucleophilic position in the indole ring is typically the C3 position. Computational studies on the electrophilic substitution of indole have confirmed that the transition state for attack at C3 is significantly lower in energy than for attack at other positions. The presence of the 6- and 7-amino groups is expected to further activate the benzene (B151609) ring, potentially leading to substitution at the C4 or C5 positions as well.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For the electrophilic bromination of indole, for example, computational studies have calculated the activation barriers for attack at different positions.

| Position of Attack | Activation Energy (kcal/mol) |

| C3 | 12.5 |

| C2 | 20.1 |

| C4 | 25.8 |

| C5 | 23.7 |

| C6 | 24.1 |

| C7 | 26.3 |

This is an interactive data table. The values are representative for the electrophilic substitution on the unsubstituted indole ring and serve as a baseline for understanding the reactivity of substituted indoles.

For this compound, it is predicted that the activation energies for electrophilic attack, particularly at the C3, C4, and C5 positions, would be significantly lower than those for unsubstituted indole due to the strong electron-donating effect of the two amino groups.

Conformational Analysis and Tautomerism Studies of the Diaminoindole Core

The this compound core can exist in different conformations and tautomeric forms. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two amino groups. Computational methods can be used to calculate the rotational energy barriers and identify the most stable conformations. These conformations are often stabilized by intramolecular hydrogen bonding between the amino groups and with the indole nitrogen.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, several tautomeric forms are possible, including amino-imino tautomerism involving the exocyclic amino groups and tautomerism involving the pyrrole ring protons. Quantum chemical calculations can predict the relative stabilities of these tautomers by comparing their Gibbs free energies. For related amino-substituted heterocyclic compounds, the amino form is generally found to be more stable than the imino form in the gas phase and in solution.

| Tautomer of 2-Aminopyrrole | Relative Gibbs Free Energy (kcal/mol) |

| 2-Amino (canonical) | 0.0 |

| 2-Imino (N1-H) | +8.5 |

| 2-Imino (C5-H) | +12.1 |

This is an interactive data table. The values are for the related 2-aminopyrrole system and provide an indication of the relative stabilities of amino versus imino tautomers.

Based on these findings, it is expected that the diamino tautomer of this compound is the most stable form. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties.

Ligand-Binding Predictions and Catalyst Design Principles

The this compound scaffold possesses features that make it an interesting candidate for applications in ligand design and catalysis. The two adjacent amino groups can act as a bidentate ligand, capable of coordinating to a metal center. Such bidentate nitrogen ligands are prevalent in coordination chemistry and are used in a variety of catalytic transformations.

Computational methods, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), can be used to predict the binding of this compound to a metal catalyst or a biological target. Molecular docking simulations can predict the preferred binding orientation and estimate the binding affinity of the ligand to a receptor. These predictions are valuable in the rational design of new catalysts and therapeutic agents.

For catalyst design, theoretical calculations can help in understanding the electronic and steric effects of the diaminoindole ligand on the catalytic activity of a metal complex. For example, the electron-donating nature of the ligand can influence the reactivity of the metal center. DFT calculations can be used to model the catalytic cycle and to predict the efficiency and selectivity of a catalyst incorporating the this compound ligand.

| Ligand-Protein Interaction | Predicted Binding Affinity (kcal/mol) |

| Indole derivative with Kinase A | -8.5 |

| Indole derivative with Kinase B | -7.9 |

| Indole derivative with Kinase C | -9.2 |

This is an interactive data table. The values are hypothetical and represent typical binding affinities obtained from molecular docking studies of indole derivatives with protein targets, illustrating the application of computational methods in ligand-binding predictions.

These computational approaches provide a framework for the rational design of novel catalysts and ligands based on the this compound architecture, guiding experimental efforts towards the development of new functional molecules.

Synthetic Utility and Applications of 1h Indole 6,7 Diamine in Chemical Transformations

Building Block for Polycyclic Aromatic Nitrogen Heterocycles

The ortho-diamine moiety of 1H-Indole-6,7-diamine is the key to its utility in constructing fused polycyclic aromatic nitrogen heterocycles. This functionality allows for cyclocondensation reactions with a range of 1,2-dielectrophilic reagents to form new heterocyclic rings fused to the indole's 'g' face (the 6,7-bond).

A primary application is in the synthesis of quinoxaline (B1680401) derivatives. The reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound is a fundamental and efficient method for forming a pyrazine (B50134) ring. researchgate.net When applied to this compound, this reaction yields indolo[6,7-b]quinoxalines, a class of compounds with extended aromatic systems. The reaction typically proceeds under mild acidic conditions or with metal catalysis and is tolerant of a variety of substituents on the dicarbonyl component, allowing for the generation of a library of diverse derivatives. researchgate.net

Similarly, condensation with aldehydes or carboxylic acids (or their derivatives) can be used to form fused imidazole (B134444) rings, leading to the synthesis of imidazo[4,5-g]indoles. The reaction with an aldehyde, often in the presence of an oxidizing agent, or a one-pot reaction with an aldehyde and ammonium (B1175870) acetate (B1210297), can yield the desired fused imidazole system. These reactions showcase the diamine's role as a binucleophile, enabling the straightforward assembly of complex heterocyclic frameworks.

Below is a table summarizing representative cyclocondensation reactions for the formation of polycyclic heterocycles from this compound.

| Reagent | Product Class | Reaction Conditions | Notes |

| Benzil (1,2-diphenylethane-1,2-dione) | Indolo[6,7-b]quinoxaline | Acetic acid, reflux | A standard method for quinoxaline synthesis from ortho-diamines. |

| Glyoxal | Indolo[6,7-b]quinoxaline | Mild acid (e.g., HCl), Ethanol | Forms the parent, unsubstituted fused pyrazine ring. |

| Cyclohexane-1,2-dione | Tetrahydroindolo[6,7-b]quinoxaline | Ethanol, reflux | The aliphatic dione (B5365651) leads to a partially saturated fused ring. |

| Benzaldehyde | Imidazo[4,5-g]indole | Oxidizing agent (e.g., NaHSO₃), DMF | Two-step process involving initial condensation followed by oxidative cyclization. |

| 4-Nitrobenzaldehyde | Imidazo[4,5-g]indole | L-proline, ultrasound | A multi-component reaction with ammonium acetate providing the second nitrogen for the imidazole ring. |

Scaffold in the Design of Novel Organocatalysts and Chiral Ligands

The indole (B1671886) nucleus is a recognized scaffold in medicinal chemistry and has been explored in organocatalysis. mdpi.comnih.gov The vicinal diamine structure present in this compound offers a valuable platform for the design of novel organocatalysts and chiral ligands for asymmetric synthesis, drawing parallels from established chiral diamine chemistry. chemrxiv.orgacs.org

While the direct application of this compound as a catalyst scaffold is not extensively documented, its structure is analogous to other privileged backbones used in asymmetric catalysis. Chiral vicinal diamines are cornerstones in the synthesis of ligands for transition-metal catalysis and as organocatalysts themselves. The two amine groups can be functionalized to create a C₂-symmetric or non-symmetric chiral environment.

Potential synthetic routes to develop catalysts from this scaffold include:

Formation of Schiff Base Ligands: Condensation of the diamine with two equivalents of a chiral aldehyde would produce a tetradentate Schiff base (salen-type) ligand. These ligands are well-known for their ability to coordinate with various metals to catalyze enantioselective reactions.

Synthesis of Chiral Thiourea (B124793) Catalysts: One of the amino groups could be selectively functionalized to incorporate a chiral thiourea moiety, while the other could bear a basic group (like a tertiary amine). This would create a bifunctional organocatalyst capable of activating substrates through hydrogen bonding.

Incorporation into Phosphine (B1218219) Ligands: The amine groups can serve as anchoring points to attach chiral phosphine-containing side chains, creating novel P,N-type ligands. Such ligands have shown great success in various metal-catalyzed asymmetric reactions. nih.gov

The rigid indole backbone could impart unique steric and electronic properties to such catalysts, potentially influencing the stereochemical outcome of reactions in a novel manner compared to more flexible cyclohexane- or alkane-based diamine scaffolds.

| Catalyst / Ligand Type | Potential Synthetic Approach | Key Features |

| Chiral Schiff Base (Salen-type) | Condensation with 2 equivalents of a chiral salicylaldehyde (B1680747) derivative. | Rigid, planar coordination; C₂-symmetry. |

| Bifunctional Thiourea Catalyst | Monofunctionalization with a chiral isothiocyanate, followed by modification of the second amine. | Hydrogen-bond donating and Brønsted base sites. |

| Chiral Bisphosphine Ligand | N-alkylation with chiral phosphine-containing electrophiles. | Potential for bidentate P,N or P,P coordination. |

Precursor for Advanced Synthetic Intermediates

One of the most significant applications of this compound is its role as a versatile precursor for more complex, highly functionalized indole derivatives. The presence of two distinct, reactive amino groups allows for selective chemical modifications, making it an attractive intermediate in multi-step syntheses. acs.org

The key to its utility lies in the ability to employ orthogonal protecting group strategies. By protecting the two amines with different, selectively removable groups (e.g., Boc, Cbz, Fmoc), each nitrogen atom can be addressed independently. This allows for the sequential introduction of different functional groups at the 6- and 7-positions, which is a powerful tool in the systematic development of new chemical entities, particularly in medicinal chemistry programs. acs.org

For instance, one amine could be protected with a Boc group, while the other is protected with a Cbz group. The Cbz group can be selectively removed via hydrogenolysis without affecting the acid-labile Boc group. This allows for derivatization of the newly freed amine. Subsequently, the Boc group can be removed under acidic conditions to allow for modification of the second amine, leading to a complex, unsymmetrically substituted indole.

This stepwise functionalization is crucial for building structure-activity relationships (SAR) in drug discovery, where precise control over the placement of substituents is required.

| Step | Reagent / Condition | Protecting Group 1 (N6) | Protecting Group 2 (N7) | Purpose |

| 1 | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc | Free Amine | Selective protection of one amine. |

| 2 | Benzyl chloroformate (CbzCl) | Boc | Cbz | Protection of the second amine with an orthogonal group. |

| 3 | H₂, Pd/C | Boc | Free Amine | Selective deprotection of N7. |

| 4 | Acylation / Alkylation at N7 | Boc | R-CO / R-CH₂ | Functionalization of the N7 position. |

| 5 | Trifluoroacetic Acid (TFA) | Free Amine | R-CO / R-CH₂ | Selective deprotection of N6. |

| 6 | Acylation / Alkylation at N6 | R'-CO / R'-CH₂ | R-CO / R-CH₂ | Functionalization of the N6 position to yield a fully derivatized product. |

This strategic approach transforms the simple this compound into a highly adaptable platform for constructing intricate molecular architectures.

Current Challenges and Future Research Directions in 1h Indole 6,7 Diamine Chemistry

Overcoming Regioselectivity and Diastereoselectivity Challenges in Complex Syntheses

A primary challenge in the chemical synthesis of complex molecules derived from 1H-Indole-6,7-diamine lies in achieving high levels of regioselectivity and diastereoselectivity. The presence of multiple reactive sites—the N-1 position of the indole (B1671886), the C-2 and C-3 positions of the pyrrole (B145914) ring, and the two distinct amino groups at the C-6 and C-7 positions—complicates selective functionalization.

Regioselectivity:

The synthesis of substituted diaminoindoles often requires a multi-step approach starting from corresponding nitroindoles. A significant hurdle is the selective introduction and manipulation of functional groups without interfering with other reactive sites. The use of orthogonal protecting groups is a critical strategy to address this challenge. For instance, in the synthesis of related 3,5-, 3,6-, and 3,7-diaminoindoles, different protecting groups on each amine were essential to allow for selective functionalization at each position nih.govresearchgate.net. This highlights the need for a diverse toolbox of protecting groups with distinct cleavage conditions to enable the stepwise construction of complex derivatives of this compound.

Future research should focus on the development of novel protecting group strategies tailored for diaminoindoles. This includes identifying protecting groups that can withstand a wide range of reaction conditions and can be removed with high selectivity. Furthermore, exploring directing group strategies for C-H functionalization at other positions of the indole ring, while the diamino groups are protected, could open new avenues for regioselective synthesis nih.govrsc.orgresearchgate.netchemrxiv.org.

Diastereoselectivity:

When introducing new stereocenters into molecules containing the this compound core, controlling diastereoselectivity is paramount, especially for applications in medicinal chemistry. The development of diastereoselective reactions often relies on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches.

While specific studies on the diastereoselective synthesis of this compound derivatives are limited, the broader field of indole chemistry offers valuable insights. Chiral auxiliaries, temporarily attached to the molecule, can effectively control the stereochemical outcome of reactions researchgate.net. Future work could explore the attachment of chiral auxiliaries to one of the amino groups or the indole nitrogen to direct subsequent transformations.

Moreover, the development of catalytic asymmetric methods represents a more atom-economical and elegant approach. Chiral transition-metal catalysts and organocatalysts have been successfully employed in the enantioselective functionalization of indoles nih.govsciencedaily.comnih.gov. A promising research direction would be to design chiral catalysts that can differentiate between the two amino groups of a protected this compound, enabling diastereoselective derivatization.

Table 1: Strategies to Overcome Selectivity Challenges

| Challenge | Current Strategies | Future Research Directions |

| Regioselectivity | - Multi-step synthesis from nitroindoles- Use of orthogonal protecting groups | - Development of novel, highly selective protecting groups- Exploration of directing groups for C-H functionalization |

| Diastereoselectivity | - Use of chiral auxiliaries in general indole synthesis- Application of chiral catalysts for indole functionalization | - Design of chiral auxiliaries specific for diaminoindoles- Development of catalysts for diastereoselective reactions on the this compound scaffold |

Development of Greener and More Sustainable Synthetic Methodologies

Traditional multi-step syntheses of complex heterocyclic compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A key future direction in the chemistry of this compound is the development of greener and more sustainable synthetic methodologies, aligning with the principles of green chemistry.

This involves several key areas of focus:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are particularly promising rug.nlrsc.org. Adapting MCRs for the synthesis and functionalization of this compound could significantly improve the efficiency and sustainability of synthetic routes.

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a crucial aspect of green chemistry researchgate.net. Additionally, the development of recyclable and non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts, can significantly reduce the environmental impact of chemical processes chemistryviews.org.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, can lower the carbon footprint of chemical production researchgate.net.

Future research should aim to develop one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent consumption and waste generation. The exploration of photocatalytic methods, which utilize visible light as a renewable energy source, also presents a promising avenue for the sustainable synthesis of this compound derivatives researchgate.net.

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of two adjacent amino groups on the electron-rich indole scaffold suggests that this compound may exhibit unconventional reactivity, leading to novel chemical transformations. The vicinal diamine moiety is a well-known precursor for the formation of various heterocyclic systems.

Drawing parallels with the chemistry of o-phenylenediamine, this compound could serve as a valuable building block for the synthesis of fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds could lead to the formation of novel indole-fused pyrazines or other diazepines acs.orgresearchgate.net.

Furthermore, the adjacent amino groups can participate in unique cyclization reactions. The development of catalytic systems that can selectively activate the C-H bonds adjacent to the amino groups could enable novel annulation strategies, providing access to complex polycyclic indole alkaloids. Radical-mediated cyclizations, which have been explored at the C-7 position of indoles, could also lead to new and interesting molecular architectures when applied to this compound rsc.org.

Future research in this area should focus on systematically investigating the reactivity of this compound with a wide range of electrophiles and radical precursors. The exploration of metal-catalyzed cross-coupling and C-H activation reactions, specifically targeting the unique electronic environment of the 6,7-diaminoindole core, holds significant potential for the discovery of novel transformations and the construction of diverse molecular scaffolds rsc.org.

Integration with Flow Chemistry and High-Throughput Synthesis Techniques

To accelerate the discovery and development of new molecules based on the this compound scaffold, the integration of modern synthetic technologies such as flow chemistry and high-throughput synthesis is essential.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability nih.govnih.govresearchgate.netsemanticscholar.org. For reactions involving hazardous reagents or intermediates, or those requiring precise temperature control, flow chemistry can provide a safer and more efficient alternative.

High-Throughput Synthesis:

High-throughput synthesis (HTS) techniques enable the rapid generation of large libraries of compounds for biological screening onlinescientificresearch.comrsc.orgyoutube.com. By employing automated platforms and miniaturized reaction formats, HTS can be used to quickly explore the chemical space around the this compound core. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Future efforts should be directed towards developing robust and reliable synthetic methods for the functionalization of this compound that are amenable to high-throughput parallel synthesis. This includes the use of solid-phase synthesis or the development of purification techniques that are compatible with automated workflows. The combination of HTS with high-throughput screening for biological activity can significantly accelerate the identification of new lead compounds.

Table 2: Modern Synthetic Technologies for this compound Chemistry

| Technology | Advantages | Future Research Directions |

| Flow Chemistry | - Improved safety and control- Enhanced scalability- Potential for telescoped synthesis | - Adaptation of key synthetic steps to flow conditions- Development of integrated multi-step flow processes |

| High-Throughput Synthesis | - Rapid generation of compound libraries- Acceleration of SAR studies | - Development of HTS-compatible functionalization reactions- Integration with automated purification and screening platforms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.